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Compound of Interest

Compound Name: Anrikefon

Cat. No.: B10860338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Anrikefon (also known as HSK21542) and

CR845 (Difelikefalin), two peripherally restricted kappa opioid receptor (KOR) agonists

developed for the treatment of moderate-to-severe pruritus, particularly in patients with chronic

kidney disease-associated pruritus (CKD-aP) undergoing hemodialysis. The comparison is

based on available preclinical and clinical data, with a focus on experimental protocols and

quantitative outcomes.

Mechanism of Action: Targeting Peripheral Kappa
Opioid Receptors
Both Anrikefon and Difelikefalin are selective agonists of the kappa opioid receptor. Their

therapeutic effect in pruritus is believed to stem from the activation of KORs on peripheral

sensory neurons and immune cells. This activation is thought to inhibit the transmission of itch

signals to the central nervous system. An imbalance between the pro-pruritic mu-opioid

receptor and the anti-pruritic kappa-opioid receptor signaling is considered a key factor in the

development of pruritus.[1] By selectively targeting peripheral KORs, these drugs aim to

alleviate itch without the central nervous system side effects, such as dysphoria and

hallucinations, that can be associated with centrally acting KOR agonists.[2][3]

The binding of a KOR agonist, such as Anrikefon or Difelikefalin, to the G protein-coupled

receptor (GPCR) on a peripheral sensory neuron initiates a signaling cascade. This leads to
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the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying

potassium channels. The overall effect is a hyperpolarization of the neuronal membrane,

making the neuron less likely to fire and transmit itch signals.
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Figure 1: Simplified signaling pathway of peripheral KOR agonists in pruritus.

Preclinical Efficacy in a Pruritus Model
A head-to-head comparison of Anrikefon (HSK21542) and CR845 was conducted in a

compound 48/80-induced scratching model in mice. Compound 48/80 is a potent mast cell

degranulator that induces histamine-dependent itch.

Experimental Protocol: Compound 48/80-Induced
Scratching in Mice

Animal Model: Male Swiss Webster mice were used.

Pruritus Induction: Pruritus was induced by a subcutaneous injection of compound 48/80.

Drug Administration: Anrikefon, CR845, or a vehicle control was administered intravenously

15 minutes prior to the injection of compound 48/80.

Outcome Measurement: The number of scratching bouts was counted for a defined period

after the induction of pruritus.[2]
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Results
Both Anrikefon and CR845 demonstrated a dose-dependent inhibition of scratching behavior.

The study found that the antipruritic efficacy of Anrikefon was comparable to that of CR845 in

this model.[2]

Compound ED₅₀ (mg/kg) 95% Confidence Interval

Anrikefon (HSK21542) 0.09 0.04 - 0.16

CR845 (Difelikefalin) 0.10 0.04 - 0.23

Table 1: Comparative Efficacy

in a Mouse Model of Pruritus.

[2]

Clinical Efficacy in Chronic Kidney Disease-
Associated Pruritus (CKD-aP)
Both Anrikefon and Difelikefalin have undergone Phase 3 clinical trials in hemodialysis

patients with moderate-to-severe CKD-aP. The trials for both drugs shared similar designs,

allowing for a comparative assessment of their clinical performance.

Experimental Protocols: Phase 3 Clinical Trials
The general workflow for these multicenter, randomized, double-blind, placebo-controlled trials

is outlined below.
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Figure 2: General workflow of Phase 3 clinical trials for Anrikefon and Difelikefalin.
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Parameter Anrikefon (NCT05135390)
CR845 (Difelikefalin)
(KALM-1 & KALM-2)

Patient Population

Adults on hemodialysis

3x/week for ≥3 months with

moderate-to-severe pruritus.

Adults on hemodialysis

3x/week for ≥3 months with

moderate-to-severe pruritus.[4]

[5]

Inclusion Criteria

Weekly mean 24-hour Worst

Itching Intensity Numerical

Rating Scale (WI-NRS) score

>5.

Weekly mean 24-hour WI-NRS

score ≥4 (KALM-1) or ≥5

(KALM-2).[4][5]

Exclusion Criteria

Scheduled kidney transplant,

pruritus from other causes,

recent changes in anti-itch

medications.

Scheduled kidney transplant,

pruritus from other causes,

new or change in treatment for

itch within 14 days prior to

screening.[4]

Intervention

Intravenous Anrikefon (0.3

μg/kg) or placebo 3x/week for

12 weeks.[6]

Intravenous Difelikefalin (0.5

μg/kg) or placebo 3x/week for

12 weeks.[7]

Primary Endpoint

Percentage of patients with ≥4-

point reduction in weekly mean

WI-NRS score from baseline to

week 12.[6]

Percentage of patients with ≥3-

point reduction in weekly mean

WI-NRS score from baseline to

week 12.[7]

Secondary Endpoints

Percentage of patients with ≥3-

point reduction in weekly mean

WI-NRS score; change in

Skindex-10 and 5-D itch scale

scores.[6]

Change in Skindex-10 and 5-D

itch scale scores; percentage

of patients with ≥4-point

reduction in weekly mean WI-

NRS score.[7]

Table 2: Comparison of Phase

3 Clinical Trial Protocols.

Clinical Efficacy Results
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Both Anrikefon and Difelikefalin demonstrated statistically significant improvements in pruritus

intensity and itch-related quality of life compared to placebo.

Outcome Anrikefon (NCT05135390)
CR845 (Difelikefalin)
(Pooled KALM-1 & KALM-
2)

% Patients with ≥4-point WI-

NRS Reduction (Week 12)

37% (vs. 15% placebo,

P<0.001)[6]

37.3% (KALM-2) (vs. 26.4%

placebo, P=0.02)[5]

% Patients with ≥3-point WI-

NRS Reduction (Week 12)

51% (vs. 24% placebo,

P<0.001)[6]

52.3% (vs. 35.4% placebo,

P<0.001)[8]

Change in Skindex-10 Score

(Week 12)

-15.2 (vs. -9.3 placebo,

P<0.001)[6]

Statistically significant

improvement vs. placebo[8]

Change in 5-D Itch Scale

Score (Week 12)

-5.3 (vs. -3.1 placebo,

P<0.001)[6]

Statistically significant

improvement vs. placebo[8]

Table 3: Comparative Clinical

Efficacy in CKD-aP.

Safety and Tolerability
Both drugs were generally well-tolerated in their respective clinical trials. The most common

treatment-emergent adverse events are summarized below.
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Adverse Event Anrikefon (NCT05135390)
CR845 (Difelikefalin)
(Pooled KALM-1 & KALM-
2)

Dizziness
More common than placebo

(mild to moderate)[6]
6.8% (vs. 3.8% placebo)[9]

Diarrhea
Not reported as a common

adverse event
9.0% (vs. 5.7% placebo)[9]

Nausea
Not reported as a common

adverse event
6.6% (vs. 4.5% placebo)[9]

Somnolence
Not reported as a common

adverse event
4.2% (vs. 2.4% placebo)[9]

Falls
Not reported as a common

adverse event
6.6% (vs. 5.4% placebo)[9]

Table 4: Common Treatment-

Emergent Adverse Events.

Summary and Conclusion
Anrikefon and CR845 (Difelikefalin) are both peripherally restricted kappa opioid receptor

agonists that have demonstrated significant efficacy in reducing pruritus in hemodialysis

patients with CKD-aP. Preclinical data in a mouse model of itch suggest comparable potency

between the two compounds.[2]

In phase 3 clinical trials, both drugs achieved their primary and key secondary endpoints,

showing a statistically significant and clinically meaningful reduction in itch intensity and

improvement in quality of life compared to placebo.[5][6] While the primary endpoints differed

slightly between the Anrikefon and Difelikefalin trials, the overall magnitude of effect on itch

reduction appears to be in a similar range.

The safety profiles of both drugs are acceptable, with generally mild to moderate adverse

events. Dizziness was noted for both compounds, while gastrointestinal side effects such as

diarrhea and nausea were more prominently reported for Difelikefalin.[6][9]
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For researchers and drug development professionals, both Anrikefon and Difelikefalin

represent promising therapeutic options for the management of pruritus. The choice between

these agents in a clinical setting may be guided by subtle differences in their safety profiles and

potentially by head-to-head comparative studies in the future. Further research into the long-

term safety and efficacy of both compounds is ongoing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Anrikefon vs. CR845 (Difelikefalin) in Pruritus Models: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10860338#anrikefon-vs-cr845-difelikefalin-in-
pruritus-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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